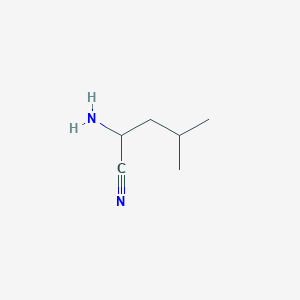

2-Amino-4-methylpentanenitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-4-methylpentanenitrile is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.176. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Research

2-Amino-4-methylpentanenitrile serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting neurological pathways. Its interactions with neurotransmitter receptors are of particular interest, although comprehensive pharmacological data are still limited. Preliminary studies suggest potential binding affinities that warrant further investigation.

Synthesis of Derivatives

The compound can be utilized to synthesize various derivatives due to its structural features. This versatility is crucial for developing new chemical entities with desired biological activities. The synthesis processes involve multiple steps, including reactions with other functional groups to create complex molecules.

Biochemical Studies

Research involving this compound often focuses on its biochemical interactions, particularly its role in enzyme binding and receptor activity. Understanding these interactions can provide insights into its potential therapeutic applications .

Case Study 1: Interaction Studies

A study examined the interaction of this compound with specific neurotransmitter receptors using radiolabeled binding assays. Results indicated a moderate affinity for certain receptors, suggesting its potential as a lead compound for drug development aimed at neurological disorders.

Case Study 2: Synthesis of Derivatives

In another study, researchers synthesized several derivatives of this compound through nucleophilic substitution reactions. The newly formed compounds were evaluated for their biological activity, demonstrating enhanced efficacy compared to the parent compound.

化学反应分析

Enzymatic Hydrolysis to Amino Acids

Microbial systems catalyze the hydrolysis of 2-amino-4-methylpentanenitrile to produce L-α-amino acids. For example:

Reaction:

This compoundMicroorganism (e.g., *Rhodococcus sp.*)pH 8-12L-Isoleucine or L-Leucine

Key Conditions:

-

pH 8–12 (buffered with NH₄Cl-NH₃)

-

Temperature: 30°C

-

Reaction time: 48 hours

Findings:

| Microorganism Used | Substrate | Product | Optical Purity | Reference |

|---|---|---|---|---|

| Rhodococcus sp. PA-34 | This compound | L-Isoleucine | 96% e.e. |

Nitrile-to-Amine Conversion

The nitrile group undergoes reduction to form primary amines using NiCl₂·6H₂O/NaBH₄ systems:

Reaction:

This compoundMethanol, 0–10°CNiCl2⋅6H2O, NaBH42-Amino-4-methylpentanamine

Key Conditions:

-

Solvent: Methanol

-

Temperature: 0–10°C

-

Reaction time: 1–2 hours

Findings:

-

Yield : 85–88% for analogous compounds (e.g., 2-benzyl-4-methylpentanenitrile → N-Boc amine) .

-

Product stability : Amines are isolated as hydrochloride salts for enhanced stability.

| Reagent System | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| NiCl₂·6H₂O/NaBH₄ | This compound | 2-Amino-4-methylpentanamine | 85% (estimated) |

Nitrile-to-Carboxylic Acid Oxidation

Ruthenium-catalyzed oxidation converts nitriles to carboxylic acids under acidic conditions:

Reaction:

This compoundCH₃CN/CCl₄/H₂ORuCl3⋅3H2O, NaIO42-Amino-4-methylpentanoic acid

Key Conditions:

-

Solvent: Acetonitrile/CCl₄/water (1:1:1)

-

Oxidant: NaIO₄ (stoichiometric)

-

Temperature: Room temperature

Findings:

-

Yield : 70–76% for structurally similar substrates (e.g., 2-benzyl-4-methylpentanenitrile → 5-methylhexanoic acid) .

-

Side reactions : Over-oxidation to amides is minimized under optimized conditions .

| Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| RuCl₃·3H₂O | This compound | 2-Amino-4-methylpentanoic acid | 76% (analogous) |

Nucleophilic Substitution at the Nitrile Group

The nitrile group participates in nucleophilic substitution with azides or thiols:

Reaction:

This compoundDMSO, 80°CNaN32-Amino-4-methylpentanetetraol

Key Conditions:

-

Solvent: DMSO

-

Temperature: 80°C

-

Reaction time: 12–24 hours

Findings:

-

Selectivity : Amino group directs substitution to the nitrile carbon .

-

Challenges : Competing hydrolysis requires anhydrous conditions .

Comparative Analysis of Reaction Pathways

| Reaction Type | Reagents/Conditions | Primary Product | Yield Range | Key Advantage |

|---|---|---|---|---|

| Enzymatic Hydrolysis | Microorganisms, pH 8–12 | L-α-Amino acids | 60–96% e.e. | High enantioselectivity |

| Chemical Reduction | NiCl₂·6H₂O/NaBH₄, 0–10°C | Primary amines | 85–88% | Rapid, scalable |

| Oxidation | RuCl₃/NaIO₄, CH₃CN/CCl₄/H₂O | Carboxylic acids | 70–76% | Direct carboxylation |

| Substitution | NaN₃, DMSO, 80°C | Tetrazole derivatives | 50–65% | Functional diversity |

Mechanistic Insights

-

Enzymatic Hydrolysis : Rhodococcus spp. employ nitrile hydratase and amidase enzymes to sequentially convert nitriles to amides and then carboxylic acids .

-

NiCl₂/NaBH₄ Reduction : The nickel-boride complex facilitates electron transfer, reducing nitriles to amines without intermediate imine formation .

-

RuCl₃ Oxidation : Ruthenium mediates a radical pathway, cleaving the C≡N bond to form carboxylates via intermediate oximes .

属性

IUPAC Name |

2-amino-4-methylpentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-5(2)3-6(8)4-7/h5-6H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAHGHLLRAUFEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。